molecular formula C19H30N2O4S B6966155 Tert-butyl 3-(2-methylsulfonylethylamino)-4-phenylpiperidine-1-carboxylate

Tert-butyl 3-(2-methylsulfonylethylamino)-4-phenylpiperidine-1-carboxylate

Cat. No.: B6966155
M. Wt: 382.5 g/mol
InChI Key: PUCHBAAKKBFUPR-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-methylsulfonylethylamino)-4-phenylpiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its complex structure, which includes a tert-butyl ester group, a phenyl ring, and a methylsulfonylethylamino substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-methylsulfonylethylamino)-4-phenylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine or a 1,5-diketone.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction.

    Attachment of the Methylsulfonylethylamino Group: This step involves the nucleophilic substitution of a suitable leaving group with 2-methylsulfonylethylamine.

    Esterification: The final step is the esterification of the piperidine carboxylic acid with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonylethylamino group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the ester, potentially converting it to an alcohol.

    Substitution: The phenyl ring and the piperidine nitrogen can participate in various substitution reactions, including nucleophilic aromatic substitution and alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonylethylamino group can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-(2-methylsulfonylethylamino)-4-phenylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate the mechanisms of enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological activities. It may be investigated as a lead compound for the development of new drugs targeting specific diseases, such as neurological disorders or cancer.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-methylsulfonylethylamino)-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonylethylamino group may play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The phenyl ring and piperidine moiety may contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-phenylpiperidine-1-carboxylate: Lacks the methylsulfonylethylamino group, which may result in different biological activities.

    3-(2-Methylsulfonylethylamino)-4-phenylpiperidine-1-carboxylate: Without the tert-butyl group, it may have different solubility and stability properties.

    Tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate: The absence of the methylsulfonyl group may affect its reactivity and biological interactions.

Uniqueness

The presence of both the tert-butyl ester and the methylsulfonylethylamino group in tert-butyl 3-(2-methylsulfonylethylamino)-4-phenylpiperidine-1-carboxylate makes it unique

Properties

IUPAC Name

tert-butyl 3-(2-methylsulfonylethylamino)-4-phenylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4S/c1-19(2,3)25-18(22)21-12-10-16(15-8-6-5-7-9-15)17(14-21)20-11-13-26(4,23)24/h5-9,16-17,20H,10-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCHBAAKKBFUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)NCCS(=O)(=O)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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